3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Descripción general

Descripción

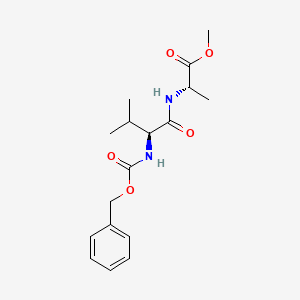

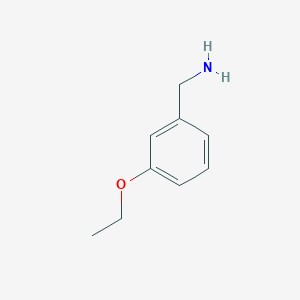

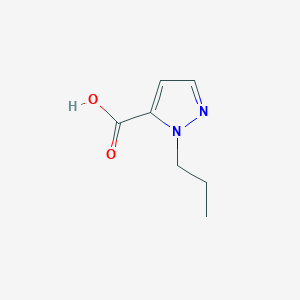

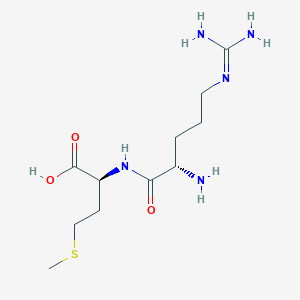

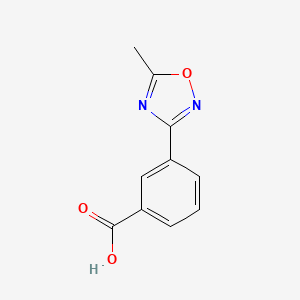

“3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound with the empirical formula C10H8N2O3 . It is a solid substance and is part of a class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered oxadiazole ring attached to a benzoic acid group . The oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 204.18 .

Aplicaciones Científicas De Investigación

Synthesis Methods

- The synthesis of related compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was achieved through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method provides a new approach for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and their derivatives, useful in various scientific research applications (Tkachuk et al., 2020).

Corrosion Inhibition

- Benzimidazole bearing 1, 3, 4-oxadiazoles, a category similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, have been studied for their corrosion inhibition properties for mild steel in sulphuric acid. These studies involved gravimetric, electrochemical, SEM, and computational methods, suggesting their potential use in corrosion prevention (Ammal et al., 2018).

Synthesis of Benzoic Acids Containing 1,2,4-oxadiazole Ring

- An innovative approach to synthesize 4and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids was developed. This method involves selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of cobalt acetate. It provides higher yields and shorter sequence of steps compared to previous methods (Krasouskaya et al., 2015).

Mesogenic Materials and Liquid Crystalline Behaviors

- Research into mesogenic materials, including those containing 1,2,4-oxadiazole moiety, revealed the synthesis and characterization of compounds with potential for use in liquid crystal displays. This includes the synthesis of two series: 3-(4-alkoxyphenyl)-5-(p-methylphenyl)-1,2,4-oxadiazole and 4-(3-(4-alkoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid. Their liquid crystalline properties were investigated, showing the potential application in display technologies (Ali & Tomi, 2018).

Solid-Phase Synthesis

- The solid-phase synthesis of 3,5-substituted 1,2,4-oxadiazoles is an area of interest. This involves activating benzoic acids bound to a Wang linker on a polystyrene resin, which then react with N-hydroxyamidines to form 1,2,4-oxadiazoles, showcasing a methodology with potential applications in drug discovery and material science (Sams & Lau, 1999).

Antimicrobial and Antibacterial Applications

- In the field of medicinal chemistry, compounds like 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived 1,2,4-oxadiazoles have been synthesized and tested for their antibacterial and antitubercular activities. Such compounds have shown promise as potential antibacterial and antitubercular agents (Joshi et al., 2008).

Binding Interactions in Medicinal Chemistry

- The use of 1,2,4-oxadiazol-5-ones, a class of compounds similar to this compound, has been explored in supramolecular complexes. These studies highlight their binding ligand potential in medicinal chemistry, exemplified by non-covalent complexes with an imidazoline base (Reichert et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBJCUYZEOLQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427813 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264264-32-6 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.